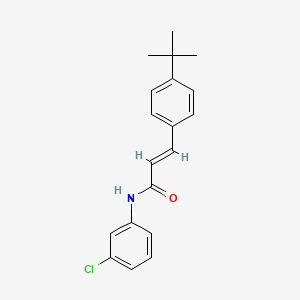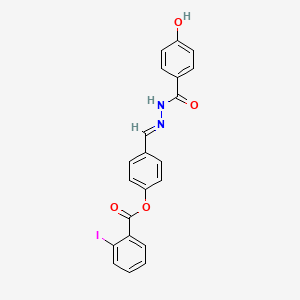![molecular formula C21H37N3O B11991235 4-{[4-(2-Aminoethyl)piperazinyl]methyl}-3,5-bis(tert-butyl)phenol](/img/structure/B11991235.png)
4-{[4-(2-Aminoethyl)piperazinyl]methyl}-3,5-bis(tert-butyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[4-(2-aminoethyl)-1-piperazinyl]methyl}-3,5-ditert-butylphenol is a complex organic compound with the molecular formula C21H37N3O. It is known for its unique structure, which includes a piperazine ring and a phenolic group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(2-aminoethyl)-1-piperazinyl]methyl}-3,5-ditert-butylphenol typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization reactions . The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a protecting group that can be removed later in the process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, including the use of high-purity reagents and controlled reaction conditions, would apply.
Análisis De Reacciones Químicas
Types of Reactions
4-{[4-(2-aminoethyl)-1-piperazinyl]methyl}-3,5-ditert-butylphenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group would yield quinones, while substitution reactions could produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-{[4-(2-aminoethyl)-1-piperazinyl]methyl}-3,5-ditert-butylphenol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Industry: Limited use in industrial applications, primarily in the development of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-{[4-(2-aminoethyl)-1-piperazinyl]methyl}-3,5-ditert-butylphenol involves its interaction with specific molecular targets. The piperazine ring can bind to receptors or enzymes, altering their activity. The phenolic group can participate in hydrogen bonding and other interactions, influencing the compound’s overall effect. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Methylenebis(2,6-di-tert-butylphenol): Another compound with a similar phenolic structure but different functional groups.
Piperazine derivatives: Compounds like trimetazidine and ranolazine, which also contain the piperazine ring and have various biological activities.
Uniqueness
4-{[4-(2-aminoethyl)-1-piperazinyl]methyl}-3,5-ditert-butylphenol is unique due to its combination of a piperazine ring and a phenolic group, which allows it to participate in a wide range of chemical and biological interactions. This dual functionality makes it a valuable compound for research in multiple fields.
Propiedades
Fórmula molecular |
C21H37N3O |
|---|---|
Peso molecular |
347.5 g/mol |
Nombre IUPAC |
4-[[4-(2-aminoethyl)piperazin-1-yl]methyl]-3,5-ditert-butylphenol |
InChI |
InChI=1S/C21H37N3O/c1-20(2,3)18-13-16(25)14-19(21(4,5)6)17(18)15-24-11-9-23(8-7-22)10-12-24/h13-14,25H,7-12,15,22H2,1-6H3 |
Clave InChI |
YOCBJWKXNPRDLG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1CN2CCN(CC2)CCN)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-methoxyphenyl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11991154.png)

![3,6-bis(4-ethoxyphenyl)-7-methyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine](/img/structure/B11991169.png)
![2-[(4-Nitrophenyl)methylideneamino]phenol](/img/structure/B11991170.png)



![N'-{(E)-[2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzohydrazide](/img/structure/B11991188.png)
![3-(1H-benzimidazol-1-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]propanehydrazide](/img/structure/B11991190.png)
![2-((2-(4,5-Dihydro-1H-benzo[g]indazole-3-carbonyl)hydrazono)methyl)benzoic acid](/img/structure/B11991193.png)


![4-chloro-N-[2-({2-[(3-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11991226.png)

